1-Amino-3,3-dimethylbutan-2-OL hydrochloride
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Overview
Description
1-Amino-3,3-dimethylbutan-2-OL hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of butanol, featuring an amino group and a hydroxyl group on a branched carbon chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-3,3-dimethylbutan-2-OL hydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with ammonia or an amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve more complex procedures to ensure high purity and yield .
Chemical Reactions Analysis
1-Amino-3,3-dimethylbutan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides
Scientific Research Applications
1-Amino-3,3-dimethylbutan-2-OL hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-Amino-3,3-dimethylbutan-2-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include metabolic processes and signal transduction .
Comparison with Similar Compounds
1-Amino-3,3-dimethylbutan-2-OL hydrochloride can be compared with other similar compounds, such as:
2-Amino-3,3-dimethylbutan-1-ol: Similar structure but different position of the amino group.
3-Amino-3-methylbutan-1-ol: Different branching and position of functional groups.
1-Amino-2-methylpropan-2-ol: Different carbon chain length and branching. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound
Properties
IUPAC Name |
1-amino-3,3-dimethylbutan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(8)4-7;/h5,8H,4,7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQYKTKSFRTTJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698059 |
Source
|
Record name | 1-Amino-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-15-9, 2089245-23-6 |
Source
|
Record name | 1-Amino-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-amino-3,3-dimethylbutan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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